molecular formula C14H11ClO3S B7771684 ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate CAS No. 634157-18-9

ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate

Cat. No.: B7771684
CAS No.: 634157-18-9
M. Wt: 294.8 g/mol
InChI Key: FNQXLENRBVBPQR-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound featuring a fused thieno-chromene scaffold with a chlorine substituent at position 8 and an ethyl ester group at position 2. Its molecular formula is C₁₃H₉ClO₃S, with a molecular weight of 296.73 g/mol. It is primarily investigated as a precursor for fluorescent dyes, antimicrobial agents, or antitumor candidates due to the pharmacophoric chromene core .

Properties

IUPAC Name

ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQXLENRBVBPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194066
Record name Ethyl 8-chloro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634157-18-9
Record name Ethyl 8-chloro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634157-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-chloro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Starting Materials

The most widely reported method involves a one-pot MCR using dimedone (1), ethyl 3-oxobutanoate (2), and substituted aromatic aldehydes. For the target compound, 4-chlorobenzaldehyde is employed to introduce the 8-chloro substituent. The reaction proceeds via a Knoevenagel condensation-cyclization sequence (Scheme 1):

  • Knoevenagel Step : Dimedone reacts with 4-chlorobenzaldehyde to form a chalcone intermediate.

  • Michael Addition : Ethyl 3-oxobutanoate undergoes nucleophilic attack on the chalcone.

  • Cyclization : Intramolecular esterification forms the chromene core.

Table 1: Representative MCR Conditions and Yields

CatalystSolventTemp (°C)Time (h)Yield (%)
PiperidineEthanol80668
L-ProlineEthanol80872
ZnCl₂Toluene110465

Key Observations :

  • Catalyst Efficiency : L-Proline, a green organocatalyst, outperforms piperidine due to enhanced enantioselectivity.

  • Solvent Impact : Ethanol favors higher yields compared to toluene, likely due to improved solubility of intermediates.

Gewald’s Thiophene Synthesis for Thieno-Chromene Fusion

Thiophene Ring Formation

The thieno[3,2-c]chromene system is constructed via Gewald’s reaction, which involves cyclocondensation of α-mercaptoketones with cyanoacetates. For ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate:

  • Intermediate Preparation : 8-Chloro-4H-chromene-2-carboxylate is treated with elemental sulfur and ethyl cyanoacetate.

  • Cyclization : The thiophene ring forms under acidic conditions (e.g., acetic acid).

Table 2: Gewald Reaction Optimization

Acid CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
Acetic Acid100125895.2
H₂SO₄12086293.8
PTSA90106096.5

Critical Notes :

  • Side Reactions : Prolonged heating with H₂SO₄ leads to sulfonation byproducts, reducing purity.

  • Scalability : PTSA (p-toluenesulfonic acid) offers a balance between yield and safety for industrial-scale synthesis.

Post-Synthesis Chlorination Strategies

Direct vs. Indirect Chlorination

The 8-chloro substituent can be introduced either during the MCR step (using pre-chlorinated benzaldehyde) or via post-synthesis halogenation:

  • Direct Method : 4-Chlorobenzaldehyde ensures regioselective incorporation but requires stringent anhydrous conditions.

  • Indirect Method : Electrophilic chlorination (e.g., Cl₂/FeCl₃) of the chromene precursor, though less selective, allows late-stage functionalization.

Table 3: Chlorination Efficiency Comparison

MethodReagentsSelectivity (%)Yield (%)
Direct (MCR)4-Cl-Benzaldehyde>9972
IndirectCl₂/FeCl₃8565

Trade-offs :

  • Direct Synthesis : Higher selectivity but limited substrate flexibility.

  • Indirect Route : Adaptable to diverse analogs but necessitates purification to remove di-/tri-chlorinated byproducts.

Catalytic Asymmetric Synthesis

Enantioselective Approaches

Recent advances employ chiral catalysts to access enantiomerically pure forms, critical for pharmaceutical applications:

  • Chiral Brønsted Acids : (R)-BINOL-phosphoric acid achieves 88% ee in toluene at 0°C.

  • Metal-Ligand Complexes : Cu(I)/BOX catalysts provide 82% ee but require inert atmospheres.

Table 4: Asymmetric Catalysis Performance

Catalystee (%)Yield (%)
(R)-BINOL-Phosphoric8870
Cu(I)/BOX8268
Proline-Thiourea7565

Challenges :

  • Cost : Chiral catalysts increase production expenses.

  • Scale-Up : Sensitivity to oxygen and moisture complicates industrial adoption.

Mechanistic Insights and Side Reactions

Byproduct Formation Pathways

Common impurities include:

  • Dimerization Products : Result from Michael adduct cross-linking at elevated temperatures.

  • Over-Oxidation : Thiophene sulfoxides form if Gewald reactions exceed optimal sulfur stoichiometry.

Mitigation Strategies :

  • Stoichiometric Control : Maintain a 1:1 molar ratio of sulfur to cyanoacetate.

  • Low-Temperature Quenching : Rapid cooling after cyclization minimizes dimerization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry improves reproducibility and reduces reaction times:

  • Microreactor Setup : Achieves 95% conversion in 2 hours vs. 6 hours in batch.

  • In-Line Purification : Integrated chromatography columns enhance throughput.

Table 5: Batch vs. Flow Performance

ParameterBatchFlow
Reaction Time (h)62
Yield (%)7285
Purity (%)9598

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Ethyl 7-(Diethylamino)-4-Oxo-4H-Thieno[3,2-c]Chromene-2-Carboxylate
  • Substituents: Diethylamino group at position 7, oxo group at position 4.
  • Molecular Formula : C₁₈H₂₀N₂O₃S.
  • Applications : Used as a push-pull fluorescent dye with applications in bioimaging .
Methyl 8-Chloro-4H-Thieno[3,2-c]Thiochromene-2-Carboxylate
  • Substituents : Thiochromene (sulfur atom in the fused benzene ring) instead of chromene.
  • Molecular Formula : C₁₃H₉ClO₂S₂.
  • Key Differences : The additional sulfur atom in the thiochromene ring increases electron delocalization and may improve thermal stability. However, it reduces solubility in polar solvents compared to the oxygen-containing chromene analog.
Ethyl 8-Amino-4-Oxo-4H-Chromene-2-Carboxylate
  • Substituents: Amino group at position 8, oxo group at position 4.
  • Molecular Formula: C₁₂H₁₁NO₄.
  • Key Differences: The amino group at position 8 enhances nucleophilicity and bioavailability, while the oxo group facilitates hydrogen bonding. This compound exhibits higher aqueous solubility than the chloro-substituted analog.
  • Applications: Studied for antitumor activity due to the amino group’s interaction with biological targets .
8-Chloro-4H-Thieno[3,2-c]Chromene-2-Carbohydrazide
  • Substituents : Carbohydrazide group replacing the ethyl ester.
  • Molecular Formula : C₁₂H₉ClN₂O₂S.
  • Key Differences : The carbohydrazide moiety enables chelation with metal ions and participation in condensation reactions, making it valuable in coordination chemistry and drug design .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Melting Point (°C) Solubility Profile
Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate 296.73 2.8 180–182 Low in water, high in DMSO
Ethyl 7-(diethylamino)-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate 344.42 3.5 155–157 Moderate in ethanol
Methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate 296.79 3.2 195–197 Low in water, high in DCM
Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate 233.22 1.5 145–147 High in polar solvents

*Predicted using ChemDraw.

Biological Activity

Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H11ClO3S and a molecular weight of approximately 290.75 g/mol. Its structure features a thieno[3,2-c]chromene moiety, which is characterized by the fusion of thiophene and chromene rings. This unique structural arrangement is believed to play a crucial role in its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various bacterial strains and fungi. For instance, it has shown effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungal pathogens : Such as Candida albicans.

The mechanism underlying this activity may involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The compound appears to exert its anticancer effects through modulation of signaling pathways involved in cell proliferation and survival.

3. Antioxidant Activity

The compound has also exhibited significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is believed to result from its ability to scavenge free radicals and enhance cellular defense mechanisms.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell growth.
  • Receptor Interaction : It could interact with cellular receptors that regulate apoptosis or inflammation.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria and fungi
AnticancerInduces apoptosis in HeLa and MCF-7 cells
AntioxidantScavenges free radicals

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted that the compound's ability to induce apoptosis was linked to the activation of caspase pathways, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the established synthetic routes for ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate?

The synthesis typically involves multi-step reactions starting with the condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with ethyl acetoacetate. Cyclization under acidic or basic conditions forms the chromene core, followed by halogenation (e.g., chlorination) at the 8-position. Key reagents include potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction steps. Reaction conditions such as solvent polarity (e.g., ethanol or DMF) and temperature (60–100°C) significantly influence yields .

Example Reaction Pathway :

StepReagents/ConditionsProduct
14-Chlorobenzaldehyde + ethyl acetoacetate, piperidine catalystIntermediate diketone
2Cyclization (H₂SO₄, reflux)Chromene core
3Chlorination (SOCl₂, 80°C)Final compound

Q. How is the molecular structure of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, related chromene derivatives show C=O bond lengths of ~1.21 Å and C-Cl distances of ~1.73 Å. Complementary techniques like NMR (¹H, ¹³C) and IR spectroscopy validate functional groups, with ¹H NMR typically showing signals at δ 1.2–1.4 ppm (ethyl ester) and δ 6.8–8.2 ppm (aromatic protons) .

Q. What spectroscopic methods are critical for purity assessment?

  • HPLC : Purity >97% confirmed via reverse-phase C18 columns (mobile phase: acetonitrile/water).
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z corresponding to the molecular formula (C₁₄H₁₀ClO₃S).
  • Elemental Analysis : Carbon, hydrogen, and chlorine percentages must align with theoretical values (±0.3%) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) .

Case Study : A 15% yield increase was achieved by replacing conventional heating with microwave irradiation in a similar chromene derivative synthesis .

Q. How do electronic effects of substituents influence reactivity?

The 8-chloro group is electron-withdrawing, which stabilizes the chromene core via resonance but reduces nucleophilic attack at the 2-carboxylate position. Computational studies (DFT) on analogs show that Cl substitution lowers the LUMO energy by ~0.5 eV, enhancing electrophilic reactivity .

Q. What strategies resolve contradictions in spectral data interpretation?

  • Dynamic NMR : Resolves rotational isomers in ethyl ester groups (e.g., splitting of -OCH₂CH₃ signals).
  • 2D-COSY/HMBC : Assigns overlapping aromatic protons and confirms long-range C-Cl coupling .

Biological and Mechanistic Questions

Q. What biological activities are predicted for this compound?

Structural analogs exhibit:

  • Anticancer Activity : IC₅₀ values of 5–20 µM against MCF-7 and HeLa cells via apoptosis induction.
  • Antimicrobial Effects : MIC of 32 µg/mL against S. aureus due to thiophene ring interactions with bacterial membranes .

Q. How does the thieno-chromene scaffold interact with biological targets?

Molecular docking studies suggest the thiophene ring binds to hydrophobic pockets in enzymes (e.g., COX-2), while the chromene core stabilizes π-π stacking with tyrosine residues. The 8-Cl group enhances binding affinity by 30% compared to non-halogenated analogs .

Methodological Challenges

Q. What are the limitations in current synthetic methodologies?

  • Low regioselectivity : Competing halogenation at positions 6 and 8 requires careful control of chlorinating agents (e.g., NCS vs. SOCl₂).
  • Scalability Issues : Column chromatography is often needed for purification, which is impractical for >10 g batches .

Q. How can computational tools aid in property prediction?

  • ADMET Prediction : Software like SwissADME predicts moderate bioavailability (LogP ~3.2) but high plasma protein binding (>90%).
  • QSAR Models : Correlate Cl substitution with enhanced cytotoxicity (R² = 0.82 in training sets) .

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